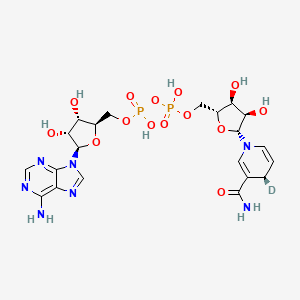
(R)-NADH-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-NADH-d1, also known as ®-Nicotinamide Adenine Dinucleotide Hydride-d1, is a deuterated form of NADH. It is a coenzyme found in all living cells and plays a crucial role in the biochemical processes of energy production. This compound is involved in redox reactions, carrying electrons from one reaction to another, and is essential for the production of ATP, the energy currency of the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-NADH-d1 typically involves the deuteration of NADH. This process can be achieved through various methods, including chemical synthesis and enzymatic reduction. One common method involves the reduction of NAD+ using deuterated reducing agents under controlled conditions to produce ®-NADH-d1.
Industrial Production Methods
Industrial production of ®-NADH-d1 often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce high yields of ®-NADH-d1. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
®-NADH-d1 undergoes various chemical reactions, including:
Oxidation: ®-NADH-d1 can be oxidized to ®-NAD+.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: In some reactions, the hydride ion can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving ®-NADH-d1 include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as molecular oxygen. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from reactions involving ®-NADH-d1 depend on the specific reaction conditions. For example, oxidation of ®-NADH-d1 results in the formation of ®-NAD+, while reduction reactions can produce various reduced substrates.
科学的研究の応用
®-NADH-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in synthetic organic chemistry.
Biology: Plays a crucial role in studying metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
作用機序
The mechanism of action of ®-NADH-d1 involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This process is essential for the production of ATP in the mitochondria. The molecular targets of ®-NADH-d1 include various dehydrogenase enzymes, which catalyze the transfer of electrons in metabolic pathways.
類似化合物との比較
Similar Compounds
NADH: The non-deuterated form of ®-NADH-d1, involved in similar biochemical processes.
NADPH: Another coenzyme that acts as an electron carrier, primarily in anabolic reactions.
FADH2: A similar electron carrier involved in the electron transport chain.
Uniqueness
The uniqueness of ®-NADH-d1 lies in its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide insights into reaction mechanisms through isotopic labeling studies.
特性
分子式 |
C21H29N7O14P2 |
|---|---|
分子量 |
666.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4R)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10-,11-,13-,14-,15-,16-,20-,21- |
InChIキー |
BOPGDPNILDQYTO-IGGDJQQVSA-N |
異性体SMILES |
[H][C@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















